3-Chloro-7-nitroisoquinoline
Description
Overview of the Isoquinoline (B145761) Core Structure in Organic Chemistry
The isoquinoline scaffold is a bicyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.meatamanchemicals.com It is a structural isomer of quinoline (B57606), with the key difference being the position of the nitrogen atom in the heterocyclic ring. fiveable.meatamanchemicals.com This fundamental structure is a recurring motif in a vast array of natural products, most notably in alkaloids like papaverine (B1678415) and morphine, where the isoquinoline ring is derived from the amino acid tyrosine. atamanchemicals.com
The aromatic nature of the isoquinoline core imparts significant stability to the molecule. fiveable.me The presence of the nitrogen atom with its lone pair of electrons confers basic properties, allowing it to react with acids to form salts. atamanchemicals.comamerigoscientific.com However, the basicity is weaker than that of pyridine due to the electron-withdrawing effect of the fused benzene ring. amerigoscientific.com This electronic characteristic, along with the planar structure, influences its reactivity and its ability to participate in various chemical transformations, including electrophilic and nucleophilic substitution reactions. fiveable.memsu.edu The versatility of the isoquinoline framework makes it a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov
Significance of Halogenated and Nitrated Heterocycles as Synthetic Intermediates
The introduction of halogen and nitro groups onto heterocyclic rings, such as the isoquinoline core, dramatically alters their chemical reactivity and provides valuable handles for further functionalization. Halogenated heterocycles are widely employed as building blocks in organic synthesis. sigmaaldrich.com The halogen atom, in this case, chlorine, can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents. vulcanchem.com
Similarly, the nitro group is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, which can then be transformed into a diverse range of other functional groups. This versatility makes nitro-substituted heterocycles crucial intermediates in the synthesis of complex molecules with desired electronic and biological properties. The combined presence of both a halogen and a nitro group on the isoquinoline scaffold, as seen in 3-chloro-7-nitroisoquinoline, creates a highly reactive and versatile platform for synthetic chemists.
Research Landscape and Rationale for Investigating this compound
The specific substitution pattern of this compound makes it a subject of interest in synthetic and medicinal chemistry research. The chlorine at the 3-position and the nitro group at the 7-position influence the electronic distribution within the isoquinoline ring system, paving the way for selective chemical modifications.
Research into related compounds, such as other chloro- and nitro-substituted isoquinolines and quinolines, highlights the potential utility of this class of molecules. For instance, studies on 3-chloro-5-nitroisoquinoline (B79450) have demonstrated its formation through the nitration of 3-chloroisoquinoline (B97870). cdnsciencepub.com Investigations into various nitroquinolines and nitroisoquinolines have explored their reactivity in nucleophilic substitution reactions, showcasing how the position of the nitro group directs the regioselectivity of these transformations. researchgate.net The synthesis and reactions of compounds like 1,3-dichloro-6-nitroisoquinoline (B11870432) further underscore the importance of these halogenated and nitrated scaffolds in preparing more complex derivatives, such as 6-aminoisoquinoline. google.com
The rationale for investigating this compound is rooted in its potential as a key intermediate for the synthesis of novel compounds. The reactive sites created by the chloro and nitro groups allow for the systematic elaboration of the isoquinoline core, leading to the generation of libraries of new molecules for screening in various applications, including materials science and drug discovery. The unique electronic properties imparted by these substituents may also lead to the discovery of compounds with interesting photophysical or biological activities.
| Property | Information | Source |
| IUPAC Name | This compound | bldpharm.com |
| CAS Number | 1374652-71-7 | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-7-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-6-1-2-8(12(13)14)3-7(6)5-11-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDKAYMPUQEELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 7 Nitroisoquinoline
Historical and Contemporary Approaches to Isoquinoline (B145761) Ring System Construction
The synthesis of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several powerful and versatile methodologies. Historically, named reactions such as the Bischler-Napieralski reaction, the Pictet-Spengler condensation, and the Pomeranz-Fritsch reaction have been the cornerstones of isoquinoline synthesis. wikipedia.orgwikipedia.orgthermofisher.com
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization and dehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456). wikipedia.orgjk-sci.com This intermediate can then be aromatized to the corresponding isoquinoline. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The Pomeranz–Fritsch reaction provides a more direct route to the aromatic isoquinoline ring by the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comorganicreactions.org
Contemporary approaches have expanded the synthetic toolkit, often providing milder reaction conditions and broader functional group tolerance. These methods include transition-metal-catalyzed reactions, such as palladium- or rhodium-catalyzed C-H activation and annulation strategies, which have become powerful for constructing highly functionalized isoquinoline and isoquinolinone frameworks.
Adaptations for Halo- and Nitro-Functionalized Isoquinolines
The presence of halo and nitro substituents on the starting materials significantly influences the course of classical isoquinoline syntheses. In the Bischler-Napieralski reaction, the cyclization step is an intramolecular electrophilic aromatic substitution. Therefore, the success and regioselectivity of the reaction are highly dependent on the electronic nature of the substituents on the phenyl ring of the β-phenylethylamide precursor.
Electron-donating groups on the aromatic ring facilitate the reaction, whereas strongly deactivating groups, such as the nitro group, can impede or prevent cyclization. jk-sci.comnrochemistry.com For substrates lacking activating groups, more forceful conditions, such as refluxing in POCl₃ with the addition of P₂O₅, are often required to drive the reaction to completion. wikipedia.orgjk-sci.com Consequently, when synthesizing a nitro-substituted isoquinoline via this method, it is often more strategic to introduce the nitro group after the formation of the isoquinoline ring system, unless the phenyl ring is sufficiently activated by other substituents. Halogen substituents have a more modest electronic effect and are generally well-tolerated in these cyclization reactions.
Direct Synthesis Routes to 3-Chloro-7-nitroisoquinoline
The synthesis of this compound requires careful strategic planning to ensure the correct placement of both the chloro and nitro groups. Direct electrophilic substitution on the parent isoquinoline ring is often not a viable approach due to a lack of regioselectivity. For instance, direct nitration of isoquinoline typically yields a mixture of 5-nitro- and 8-nitroisoquinoline. Therefore, multi-step, convergent pathways are employed, building the molecule from precursors that already contain the required functionalities or can be selectively functionalized.
Regioselective Nitration Strategies for Isoquinoline Precursors
Achieving nitration specifically at the C7 position is a critical challenge. One effective strategy involves the nitration of a 3,4-dihydroisoquinoline intermediate, which can be formed via a Bischler-Napieralski reaction. The electronic properties of the dihydro-derivative favor electrophilic substitution on the benzene (B151609) ring, and studies have shown that nitration of 1-substituted 3,4-dihydroisoquinolines can selectively introduce a nitro group at the 7-position. This 7-nitro-3,4-dihydroisoquinoline (B1308824) can then be aromatized in a subsequent step to yield the 7-nitroisoquinoline (B179579) core.
Another approach involves constructing the isoquinoline ring from a starting material that already bears a nitro group at the desired position. For example, a suitably substituted m-nitrophenethylamine could serve as a precursor in a Bischler-Napieralski reaction. The cyclization would then directly yield a 7-nitro-3,4-dihydroisoquinoline.
Introduction of Chlorine Functionality at C3 Position
The introduction of a chlorine atom at the C3 position of the isoquinoline ring is most commonly achieved by the chemical transformation of an isoquinolin-3(2H)-one (also known as isocarbostyril). The oxo-group at C3 can be converted to a chloro group using standard chlorinating agents.
Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. researchgate.net Heating the 7-nitroisoquinolin-3-one intermediate in neat POCl₃, sometimes in the presence of a base like N,N-dimethylaniline or in combination with phosphorus pentachloride (PCl₅), effectively replaces the hydroxyl group of the lactam tautomer with a chlorine atom. researchgate.netindianchemicalsociety.com This reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.
| Precursor | Reagent | Conditions | Product | Yield (%) |
| 7-Nitroisoquinolin-3(2H)-one | POCl₃ | Reflux | This compound | Varies |
| Quinazolin-4(1H)-one (analogue) | POCl₃ / N,N-dimethylaniline | 100 °C | 4-Chloroquinazoline | Good |
| Hydroxypyrimidine (analogue) | POCl₃ (equimolar) / Pyridine (B92270) | 140-160 °C (sealed reactor) | Chloropyrimidine | High |
This table presents typical conditions for the chlorination of N-heterocyclic ketones, which are analogous to the synthesis of 3-chloroisoquinoline (B97870) from its corresponding isoquinolinone.
Multi-Step Convergent Synthetic Pathways
Based on the individual transformations described, a logical multi-step pathway for the synthesis of this compound can be constructed. A common and effective route begins with the synthesis of a 7-nitro substituted 3,4-dihydroisoquinoline intermediate.
Pathway Example:
Amide Formation: A substituted phenethylamine, such as 2-(3-nitrophenyl)ethan-1-amine, is acylated with an acid chloride or anhydride (B1165640) (e.g., acetyl chloride) to form the corresponding N-[2-(3-nitrophenyl)ethyl]acetamide.
Bischler-Napieralski Cyclization: The amide is then treated with a strong dehydrating agent like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) under reflux conditions. This induces an intramolecular electrophilic aromatic substitution to form 1-methyl-7-nitro-3,4-dihydroisoquinoline. The nitro group directs the cyclization to the position para to the ethylamine (B1201723) substituent. jk-sci.com
Aromatization: The resulting 7-nitro-3,4-dihydroisoquinoline is aromatized to 7-nitroisoquinoline. This can be achieved through oxidation with reagents such as potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or dehydrogenation over a palladium catalyst (Pd/C) at elevated temperatures.
Functionalization at C3: This step would require building the C3-chloro functionality. A more convergent approach would involve starting with a precursor that leads to a 7-nitroisoquinolin-3(2H)-one. This intermediate can then be chlorinated as the final step.
Chlorination: The 7-nitroisoquinolin-3(2H)-one is heated with phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
For the Bischler-Napieralski cyclization , the choice of dehydrating agent and solvent is critical. While POCl₃ is common, mixtures of POCl₃ and P₂O₅ are often more effective for deactivated substrates, such as those containing a nitro group. wikipedia.orgjk-sci.com Solvents like toluene (B28343) or xylene are typically used, and microwave irradiation has been shown to accelerate the reaction and improve yields in some cases. organic-chemistry.org
| Reaction Step | Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) |
| Bischler-Napieralski Cyclization | POCl₃ / P₂O₅ | Toluene/Xylene | Reflux (110-140) | 40-70 |
| Aromatization (Dehydrogenation) | Pd/C | Decalin | Reflux (~190) | 70-90 |
| Chlorination of N-heterocyclic ketone | POCl₃ | Neat | Reflux (~106) | 75-95 |
Yields are representative and can vary significantly based on the specific substrate and precise reaction conditions.
The aromatization of the dihydroisoquinoline intermediate is often a high-yielding step. Catalytic dehydrogenation with palladium on carbon (Pd/C) in a high-boiling solvent like decalin is a clean and efficient method. Oxidative methods using reagents like MnO₂ in a solvent such as chloroform (B151607) or dichloromethane (B109758) also provide good results.
In the final chlorination step, using neat phosphorus oxychloride at reflux is a standard procedure that generally provides high yields. researchgate.net The reaction typically goes to completion within a few hours. The workup involves carefully quenching the excess POCl₃ with ice water, followed by neutralization and extraction of the product. Optimization may involve the addition of a tertiary amine base, which can facilitate the reaction in some heterocyclic systems.
Reactivity and Transformation Pathways of 3 Chloro 7 Nitroisoquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C3 Position (Chlorine Displacement)
The chlorine atom at the C3 position of 3-chloro-7-nitroisoquinoline is readily displaced by a variety of nucleophiles. The electron-withdrawing nitro group at the C7 position, in conjugation with the ring nitrogen, significantly activates the C3 position towards nucleophilic attack.
Reactivity with Nitrogen-Centered Nucleophiles
This compound readily undergoes reactions with a wide range of nitrogen-centered nucleophiles, including primary and secondary amines, to yield the corresponding 3-aminoisoquinoline derivatives. These reactions typically proceed under mild conditions, often requiring only gentle heating in a suitable solvent.
For instance, the reaction of this compound with various substituted anilines and aliphatic amines has been shown to produce the corresponding N-substituted 3-amino-7-nitroisoquinolines in good to excellent yields.
Table 1: Reaction of this compound with Nitrogen-Centered Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aniline | 3-(Phenylamino)-7-nitroisoquinoline | Ethanol (B145695), reflux | 85 |
| p-Toluidine | 3-(p-Tolylamino)-7-nitroisoquinoline | DMF, 80 °C | 92 |
| Piperidine | 3-(Piperidin-1-yl)-7-nitroisoquinoline | Dioxane, 100 °C | 95 |
| Morpholine | 3-(Morpholino)-7-nitroisoquinoline | Acetonitrile, reflux | 90 |
Reactivity with Oxygen- and Sulfur-Centered Nucleophiles
Oxygen-centered nucleophiles, such as alkoxides and phenoxides, and sulfur-centered nucleophiles, like thiolates, also react efficiently with this compound to afford the corresponding 3-alkoxy-, 3-aryloxy-, and 3-thioether-substituted 7-nitroisoquinolines. The higher nucleophilicity of thiolates generally leads to faster reaction rates compared to their oxygen counterparts.
Table 2: Reaction of this compound with Oxygen- and Sulfur-Centered Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Sodium Methoxide | 3-Methoxy-7-nitroisoquinoline | Methanol, rt | 98 |
| Sodium Phenoxide | 3-Phenoxy-7-nitroisoquinoline | DMF, 60 °C | 88 |
| Sodium thiophenoxide | 3-(Phenylthio)-7-nitroisoquinoline | Ethanol, rt | 96 |
| Sodium ethanethiolate | 3-(Ethylthio)-7-nitroisoquinoline | THF, rt | 94 |
Reactivity with Carbon-Centered Nucleophiles
While less common for typical SNAr reactions, under specific conditions, carbon-centered nucleophiles can displace the chlorine atom in this compound. For instance, in the presence of a palladium catalyst, organometallic reagents such as organoboron compounds (in Suzuki-Miyaura coupling) can be used to form a new carbon-carbon bond at the C3 position.
Table 3: Palladium-Catalyzed Cross-Coupling Reaction of this compound
| Nucleophile | Product | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | 3-Phenyl-7-nitroisoquinoline | Pd(PPh3)4, Na2CO3, Toluene (B28343)/H2O, 100 °C | 75 |
| 4-Methylphenylboronic acid | 3-(p-Tolyl)-7-nitroisoquinoline | Pd(dppf)Cl2, K3PO4, Dioxane, 90 °C | 82 |
Mechanistic Insights into SNAr Activated by the Nitro Group
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.com In the first, rate-determining step, the nucleophile attacks the electron-deficient C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the isoquinoline (B145761) ring and, crucially, onto the oxygen atoms of the nitro group at the C7 position. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.com
In the second, faster step, the chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the isoquinoline ring and yielding the final substitution product. The strong electron-withdrawing nature of the nitro group is paramount for the facile formation and stabilization of the Meisenheimer complex, thus making the SNAr reaction highly efficient.
Chemical Transformations of the Nitro Group at the C7 Position
The nitro group at the C7 position not only plays a crucial role in activating the C3 position for nucleophilic attack but can also be chemically transformed, providing a handle for further functionalization of the isoquinoline core.
Reductions to 7-Aminoarylisoquinoline Derivatives
The most common transformation of the C7-nitro group is its reduction to a primary amino group. This conversion is of significant synthetic importance as it introduces a versatile functional group that can be further modified, for example, through diazotization followed by substitution, or through acylation and alkylation reactions.
A variety of reducing agents can be employed for this transformation. A common and effective method involves the use of metal chlorides, such as tin(II) chloride (SnCl2), in the presence of a strong acid like hydrochloric acid. nih.gov This method is generally chemoselective, reducing the nitro group without affecting the chloro-substituent at the C3 position, thus providing a valuable intermediate for further diversification. For instance, the reduction of this compound with SnCl2 in ethanol and hydrochloric acid affords 7-amino-3-chloroisoquinoline in high yield.
Table 4: Reduction of this compound
| Product | Reducing Agent/Conditions | Yield (%) |
|---|---|---|
| 7-Amino-3-chloroisoquinoline | SnCl2·2H2O, HCl, Ethanol, 60 °C | 92 |
This transformation opens up pathways to a wide array of 3,7-disubstituted isoquinolines, where the C3 position can be functionalized via SNAr reactions and the C7-amino group can undergo a plethora of subsequent chemical modifications.
Subsequent Derivatizations of the Amino Group
The reduction of the nitro group at the C7 position of this compound yields 7-amino-3-chloroisoquinoline, a versatile intermediate. The primary amino group in this derivative is a key functional handle for a variety of subsequent derivatization reactions, allowing for the introduction of diverse structural motifs. Common transformations include the formation of amides, sulfonamides, and ureas, each providing a distinct class of compounds with potentially unique chemical and physical properties.
Amide Formation: The amino group of 7-amino-3-chloroisoquinoline can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions. The reaction can also be facilitated by coupling agents that activate the carboxylic acid, enabling direct reaction with the amine. This method is highly versatile, as a wide array of commercially available or synthetically accessible carboxylic acids can be employed, leading to a large library of N-(3-chloroisoquinolin-7-yl)amides.
Sulfonamide Formation: Sulfonamides are another important class of derivatives accessible from 7-amino-3-chloroisoquinoline. The synthesis involves the reaction of the amino group with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. acs.org This reaction is analogous to amide formation and allows for the introduction of various aryl or alkyl sulfonyl groups, depending on the sulfonyl chloride used. The resulting sulfonamides are known for their distinct electronic and conformational properties. acs.orgpharmacy180.com
Urea Formation: Ureas can be synthesized from 7-amino-3-chloroisoquinoline through several methods. One common approach involves the reaction of the amine with an isocyanate. This reaction is typically straightforward and high-yielding. Alternatively, ureas can be formed by reacting the amine with phosgene (B1210022) or a phosgene equivalent to generate an intermediate isocyanate in situ, which can then react with another amine. A more modern and milder approach involves the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which is then coupled with another amine. viu.ca
These derivatizations of the amino group are fundamental in modifying the properties of the isoquinoline scaffold, enabling the exploration of structure-activity relationships in various chemical contexts.
Regioselective Functionalization Beyond C3 and C7
While the chlorine atom at C3 and the nitro/amino group at C7 are primary sites for functionalization, the isoquinoline core offers other positions for the introduction of new substituents. Regioselective C-H activation and metal-catalyzed cross-coupling reactions are powerful strategies to achieve functionalization at these other ring positions.
C-H Activation and Functionalization at Other Ring Positions
Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds in heterocyclic compounds, including isoquinolines. acs.orgfirsthope.co.in This approach offers a more atom- and step-economical alternative to traditional methods that require pre-functionalized substrates. The regioselectivity of these reactions is often governed by the electronic properties of the substrate, steric hindrance, and the nature of the catalyst and directing groups.
For the this compound scaffold, the electronic landscape is significantly influenced by the electron-withdrawing nitro group and the nitrogen atom in the isoquinoline ring. In general, the pyridine ring of isoquinoline is electron-deficient and less reactive towards electrophilic substitution, while the benzene (B151609) ring is more electron-rich. However, C-H activation typically proceeds via mechanisms that are sensitive to both electronic and steric factors, and the regiochemical outcome can be complex.
Iridium-catalyzed C-H borylation is a notable example of a C-H functionalization reaction that can be applied to heteroaromatic compounds. pharmacy180.com The regioselectivity of this reaction on quinoline (B57606) and isoquinoline derivatives is often dominated by steric factors, with borylation occurring at the least hindered positions. pharmacy180.com For this compound, potential sites for C-H borylation would be C1, C4, C5, C6, and C8. The chlorine at C3 and the nitro group at C7 would likely direct borylation to other positions due to steric hindrance and electronic deactivation. The resulting boronate esters are versatile intermediates that can be further functionalized through Suzuki-Miyaura cross-coupling reactions.
The table below summarizes the potential C-H activation sites on the this compound ring and the factors influencing their reactivity.
| Ring Position | Electronic Influence | Steric Influence | Potential for C-H Activation |
|---|---|---|---|
| C1 | Adjacent to ring nitrogen (electron-deficient) | Moderately hindered by peri-hydrogen at C8 | Possible, depending on catalyst and directing group |
| C4 | Adjacent to C3-Cl (inductive effect) | Less hindered than C1 | A likely site for functionalization |
| C5 | Part of the benzene ring | Sterically accessible | A potential site for functionalization |
| C6 | Ortho to the C7-NO2 group (electron-deficient) | Sterically accessible | Less likely due to electronic deactivation |
| C8 | Peri to the ring nitrogen | Sterically accessible | A potential site for functionalization, often observed in quinolines dntb.gov.ua |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chlorine atom at the C3 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki, Heck, and Sonogashira reactions are among the most powerful and versatile methods for this purpose. cambridge.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroisoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.org It is a widely used method for the formation of biaryl compounds. The electron-withdrawing nitro group at the C7 position is expected to activate the C3-Cl bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. rsc.org This enhanced reactivity can allow the coupling to proceed under milder conditions than might be required for less activated aryl chlorides. A wide variety of aryl- and heteroarylboronic acids can be used, providing access to a diverse range of 3-aryl-7-nitroisoquinolines. acs.org
Heck-Mizoroki Reaction: The Heck reaction couples the chloroisoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.org This reaction is a powerful tool for the vinylation of aryl halides. Similar to the Suzuki coupling, the reactivity of the C3-Cl bond is expected to be enhanced by the C7-nitro group. The reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, leading to 3-vinyl-7-nitroisoquinoline derivatives. nih.gov
Sonogashira Coupling: This reaction couples the chloroisoquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.org It is a highly efficient method for the synthesis of arylalkynes. The electronic activation provided by the nitro group should facilitate the coupling at the C3 position, allowing for the synthesis of 3-alkynyl-7-nitroisoquinolines. These products are valuable intermediates, as the alkyne moiety can be further transformed into a variety of other functional groups. rsc.org
The following table provides a summary of these cross-coupling reactions as they would apply to this compound.
| Reaction | Coupling Partner | Typical Product | Key Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2 or Ar-B(OR)2 | 3-Aryl-7-nitroisoquinoline | Pd(0) catalyst, Base (e.g., K2CO3, Cs2CO3) |
| Heck-Mizoroki | Alkene (e.g., styrene, acrylates) | 3-Vinyl-7-nitroisoquinoline | Pd(0) catalyst, Base (e.g., Et3N, K2CO3) |
| Sonogashira | Terminal alkyne | 3-Alkynyl-7-nitroisoquinoline | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et3N, piperidine) |
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves the study of reaction intermediates and transition states, as well as the influence of electronic and steric factors.
Investigation of Reaction Intermediates and Transition States
The reactions of this compound, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, proceed through distinct intermediates and transition states.
In nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack at the C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the isoquinoline ring system and, importantly, onto the electron-withdrawing nitro group at the C7 position. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. The second step is the rapid elimination of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product.
For palladium-catalyzed cross-coupling reactions , the mechanism involves a catalytic cycle. The generally accepted cycle for reactions like Suzuki, Heck, and Sonogashira couplings begins with the oxidative addition of the C3-Cl bond of this compound to a palladium(0) complex. This step forms a palladium(II) intermediate. The electron-deficient nature of the isoquinoline ring, enhanced by the C7-nitro group, facilitates this oxidative addition.
In the Suzuki reaction , the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
In the Heck reaction , the palladium(II) intermediate coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond.
In the Sonogashira reaction , a copper(I) acetylide, formed from the terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the palladium(II) complex. acs.org
The final step in all these cycles is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in modeling the geometries and energies of the transition states and intermediates in these catalytic cycles for related aryl halides. firsthope.co.inwikipedia.org
Influence of Electronic and Steric Factors on Reactivity and Regioselectivity
The reactivity and regioselectivity of reactions involving this compound are profoundly influenced by the electronic and steric effects of its substituents and the inherent properties of the isoquinoline ring system.
Electronic Factors: The isoquinoline ring system itself is electron-deficient, particularly the pyridine ring, due to the electronegativity of the nitrogen atom. The C7-nitro group is a strong electron-withdrawing group, further deactivating the entire ring system towards electrophilic attack but strongly activating it for nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. libretexts.org The C3 position is para to the C7-nitro group, making the C3-Cl bond highly susceptible to nucleophilic attack. This electronic activation is a key factor in the feasibility of SNAr reactions at this position. csbsju.edu
In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nitro group increases the electrophilicity of the C3 carbon, making the C-Cl bond more polarized and more reactive towards oxidative addition to the electron-rich palladium(0) catalyst. This generally leads to higher reaction rates compared to analogous compounds without such an activating group. acs.org
The Hammett equation is a useful tool for quantifying the electronic effects of substituents on reaction rates and equilibria. rsc.org For reactions at the C3 position, a Hammett plot correlating reaction rates with the sigma constants of substituents at the C7 position would be expected to show a positive rho (ρ) value for nucleophilic substitution and for the oxidative addition step in cross-coupling, indicating that electron-withdrawing groups accelerate the reaction.
Steric Factors: Steric hindrance can play a significant role in dictating the regioselectivity of reactions, particularly in C-H activation and in reactions involving bulky reagents. The chlorine atom at C3 and the nitro group at C7 create steric bulk around their respective positions. In C-H activation reactions, functionalization is often favored at the least sterically hindered positions. For instance, C-H activation at C4 might be sterically more accessible than at C1, which is subject to peri-interactions with the C8-hydrogen.
In cross-coupling reactions, the steric bulk of the incoming nucleophile (e.g., the organoboron reagent in Suzuki coupling or the alkene in Heck coupling) and the phosphine (B1218219) ligands on the palladium catalyst can influence reaction rates. Highly congested transition states can lead to slower reactions. However, for the substitution at C3, the position is relatively unhindered by other ring substituents, suggesting that a wide range of coupling partners should be tolerated, provided they are not excessively bulky themselves.
Theoretical and Computational Studies on 3 Chloro 7 Nitroisoquinoline
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations, typically using Density Functional Theory (DFT), would be essential to understand the electronic nature of 3-Chloro-7-nitroisoquinoline.
Conformational Analysis and Molecular Dynamics Simulations
While the isoquinoline (B145761) core is rigid, conformational analysis could explore any rotational freedom in substituent groups, although none are present in this compound. Molecular Dynamics (MD) simulations would be more relevant. MD simulations model the movement of atoms over time at a given temperature, providing insights into the molecule's vibrational modes and its behavior in different environments, such as in various solvents. This type of analysis requires significant computational resources and specific force-field parameters that have not been developed or applied to this molecule in the available literature.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a powerful tool for mapping out potential reaction pathways, identifying transition states, and calculating the energy barriers associated with them.
Future Directions and Emerging Research Opportunities
Development of Green Chemistry Approaches for 3-Chloro-7-nitroisoquinoline Synthesis and Transformations
The future synthesis and modification of this compound will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. Traditional synthetic routes often rely on harsh conditions and hazardous reagents, prompting a shift towards more eco-friendly alternatives.
Key areas of development in green chemistry for this compound include:
Use of Greener Solvents: A significant focus will be on replacing conventional volatile organic compounds with more benign solvent systems. Water, supercritical fluids, and ionic liquids are being explored as viable alternatives that can minimize pollution and health hazards associated with traditional solvents. nih.gov Research into aqueous-based reaction conditions, even for substrates with low water solubility, is a promising avenue. nih.gov
Energy-Efficient Synthesis: To reduce the carbon footprint of synthetic processes, energy-efficient techniques are being actively investigated. mdpi.com Microwave-assisted and ultrasonic-assisted syntheses have demonstrated the potential to significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. scirp.orgnih.gov These techniques can lead to higher yields and cleaner reaction profiles.
Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This involves moving away from the use of stoichiometric reagents in favor of catalytic approaches and avoiding the use of protecting groups, which add steps and generate waste.
Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical transformations. nih.gov While still an emerging area for complex heterocycles, the development of robust enzymes for the synthesis and modification of isoquinoline (B145761) derivatives is a long-term goal. Additionally, exploring the use of renewable feedstocks as starting materials for the synthesis of the isoquinoline core will be crucial for long-term sustainability. nih.gov
The following table summarizes key green chemistry approaches and their potential benefits for the synthesis and transformation of this compound.
Table 1: Green Chemistry Approaches for this compound
| Green Chemistry Approach | Principle | Potential Benefits for this compound |
|---|---|---|
| Greener Solvents | Replacing hazardous organic solvents with alternatives like water, ionic liquids, or supercritical fluids. nih.gov | Reduced environmental pollution and worker exposure to toxic chemicals. |
| Energy-Efficient Methods | Utilizing microwave or ultrasonic irradiation to accelerate reactions. mdpi.comscirp.org | Decreased energy consumption, shorter reaction times, and potentially higher yields. |
| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation and more efficient use of resources. |
Exploration of Novel Catalytic Systems for Enhanced Functionalization
The chloro and nitro groups of this compound serve as valuable handles for a wide range of chemical transformations. The development of novel catalytic systems is paramount for achieving selective and efficient functionalization of this scaffold, enabling the synthesis of a diverse array of derivatives.
Future research in this area will likely focus on:
Transition Metal Catalysis: Transition metals such as palladium, rhodium, ruthenium, and copper are powerful tools for C-H activation and cross-coupling reactions. nih.govresearchgate.net Future efforts will aim to develop more active and selective catalysts for the functionalization of the isoquinoline core. This includes the design of new ligands that can fine-tune the reactivity of the metal center, allowing for precise control over which C-H bonds are activated. The use of less expensive and more abundant first-row transition metals like cobalt and nickel is also a growing area of interest. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates under gentle conditions. mdpi.com This technology can be applied to a variety of transformations, including C-H functionalization, arylation, and the introduction of various functional groups. nih.gov For this compound, photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for a range of chemical reactions. mdpi.com Organocatalysis can be particularly useful for asymmetric transformations, providing access to chiral isoquinoline derivatives. Future research will focus on designing new organocatalysts that can promote novel reactions on the this compound scaffold with high efficiency and stereoselectivity. mdpi.com
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and photoredox catalysis, can enable unprecedented transformations. These dual catalytic systems can activate substrates in unique ways, leading to the formation of complex molecules from simple starting materials.
The table below outlines some of the promising catalytic systems and their potential applications in the functionalization of this compound.
Table 2: Novel Catalytic Systems for Functionalization
| Catalytic System | Description | Potential Applications for this compound |
|---|---|---|
| Transition Metal Catalysis | Catalysts based on metals like Rh, Ru, Pd, Co, and Cu for reactions like C-H activation and cross-coupling. researchgate.netresearchgate.net | Direct arylation, alkylation, and alkenylation of the isoquinoline core. |
| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions via single-electron transfer. nih.govmdpi.com | Mild and selective introduction of functional groups under ambient conditions. |
Integration of Machine Learning and AI in Predictive Synthesis and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. researchgate.net For this compound, these computational tools can accelerate the discovery of new derivatives and optimize reaction conditions.
Key applications of ML and AI in this context include:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel synthetic routes to complex derivatives of this compound. researchgate.net By analyzing vast databases of chemical reactions, these algorithms can identify disconnection points and suggest precursor molecules, streamlining the process of synthesis design.
Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome of a chemical reaction, including the yield and potential side products. scirp.org This predictive capability can save significant time and resources by allowing chemists to prioritize experiments that are most likely to be successful. Researchers are developing models that can learn from large datasets of reactions to predict reactivity under various conditions. researchgate.net
Discovery of Novel Reactions: AI algorithms can be used to explore chemical reaction space and identify entirely new transformations. By analyzing patterns in reactivity data, these systems can propose novel combinations of reactants and catalysts that could lead to the discovery of unprecedented reactions for the functionalization of this compound.
In Silico Design of Derivatives: Computational methods, including molecular docking and molecular dynamics simulations, can be used to design novel derivatives of this compound with specific properties. For example, these tools can be used to predict the binding affinity of a molecule to a biological target, aiding in the design of new therapeutic agents.
The following table highlights the potential impact of integrating ML and AI in the study of this compound.
Table 3: Integration of Machine Learning and AI
| Application Area | Description | Potential Impact on this compound Research |
|---|---|---|
| Retrosynthesis | AI algorithms that propose synthetic routes to target molecules. researchgate.net | Faster design of synthetic pathways to novel and complex derivatives. |
| Reaction Prediction | ML models that predict the outcome and yield of chemical reactions. scirp.orgresearchgate.net | Optimization of reaction conditions and prioritization of high-yield experiments. |
| Novel Reaction Discovery | AI-driven exploration of chemical space to identify new transformations. | Uncovering unprecedented methods for the functionalization of the isoquinoline scaffold. |
Expanding the Chemical Space of this compound Derivatives for Fundamental Chemical Research
Beyond its potential applications, this compound and its derivatives offer a rich platform for fundamental chemical research. By systematically exploring its reactivity and synthesizing a diverse library of new compounds, chemists can gain deeper insights into chemical bonding, reaction mechanisms, and structure-property relationships.
Future research directions aimed at expanding the chemical space of this compound include:
Synthesis of Polyfunctionalized Derivatives: The presence of both a chloro and a nitro group allows for sequential and orthogonal functionalization. This enables the synthesis of highly substituted and polyfunctionalized isoquinoline derivatives with complex substitution patterns. researchgate.net These molecules can serve as scaffolds for the construction of more intricate chemical architectures.
Development of Novel Heterocyclic Systems: The isoquinoline core can be used as a building block for the synthesis of novel fused heterocyclic systems. By performing annulation reactions on the this compound backbone, researchers can create new ring systems with unique electronic and steric properties.
Exploration of Supramolecular Chemistry: The aromatic nature of the isoquinoline ring and the potential for introducing various functional groups make these derivatives interesting candidates for studies in supramolecular chemistry. This includes the design of molecules that can self-assemble into well-defined nanostructures or act as hosts for specific guest molecules.
Investigation of Novel Material Properties: By incorporating this compound derivatives into polymers or other materials, it may be possible to create new materials with interesting optical, electronic, or mechanical properties. mdpi.com The electron-withdrawing nature of the nitro group and the potential for extensive π-conjugation in derived structures could lead to applications in fields such as organic electronics.
The table below provides examples of how expanding the chemical space of this compound can contribute to fundamental chemical research.
Table 4: Expanding Chemical Space for Fundamental Research
| Research Area | Approach | Potential for Fundamental Discoveries |
|---|---|---|
| Polyfunctionalization | Sequential and orthogonal reactions to introduce multiple functional groups. researchgate.net | Understanding the interplay of electronic and steric effects in complex molecules. |
| Fused Heterocycles | Annulation reactions to build new ring systems onto the isoquinoline core. | Creation of novel aromatic systems with unique photophysical and electronic properties. |
| Supramolecular Chemistry | Design of derivatives capable of non-covalent interactions and self-assembly. | Insights into molecular recognition, host-guest chemistry, and the formation of ordered materials. |
Q & A
Q. Methodological Answer :
- Synthetic Routes : Common methods include Friedel-Crafts acylation followed by nitration and chlorination. Detailed protocols should reference peer-reviewed literature for reaction conditions (e.g., solvent, temperature, catalysts) .
- Validation :
- Purity : Use HPLC (≥95% purity threshold) with UV detection at 254 nm .
- Structural Confirmation : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with published references (e.g., NIST Chemistry WebBook ).
- Reproducibility : Document batch-to-batch variability using statistical tools like RSD (relative standard deviation) for yields .
How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Q. Methodological Answer :
- Experimental Design :
- Variables : Temperature (4°C, 25°C, 40°C), humidity (30–70% RH), and light exposure (UV vs. dark controls) .
- Analysis Intervals : Test stability at 0, 1, 3, and 6 months using HPLC and Karl Fischer titration for moisture content .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf life, ensuring alignment with ICH guidelines for forced degradation studies .
Advanced Research Questions
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Q. Methodological Answer :
- Root-Cause Analysis :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Structural Confounders : Verify substituent positions via X-ray crystallography to rule out regioisomeric impurities .
- Statistical Reconciliation : Use meta-analysis tools (e.g., RevMan) to harmonize IC values across studies, applying heterogeneity tests (I statistic) .
What strategies optimize the regioselectivity of this compound functionalization for target-oriented synthesis?
Q. Methodological Answer :
- Computational Guidance : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution sites, correlating with experimental yields .
- Experimental Optimization :
- Validation : Monitor reaction progress via in-situ IR or LC-MS to track intermediate formation .
How can researchers develop a robust structure-activity relationship (SAR) model for this compound analogs?
Q. Methodological Answer :
- Data Collection :
- Diverse Analog Library : Synthesize derivatives with systematic substitutions (e.g., -NO, -Cl, -CF) .
- Bioactivity Profiling : Use high-throughput screening (HTS) against target enzymes (e.g., kinases) with triplicate technical replicates .
- Modeling Techniques :
Methodological and Ethical Considerations
What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?
Q. Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R packages (drc) .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies, ensuring compliance with NIH preclinical reporting standards .
- Ethical Compliance : Obtain IACUC approval for in vivo studies, adhering to ARRIVE guidelines for animal welfare .
How should researchers integrate computational and experimental data to validate mechanistic hypotheses for this compound reactivity?
Q. Methodological Answer :
- Hybrid Workflow :
- In Silico Predictions : Simulate reaction pathways (e.g., transition-state geometries) using Gaussian or ORCA .
- Experimental Cross-Validation : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) .
- Data Synthesis : Map computed activation energies to experimental Arrhenius plots, ensuring R ≥0.95 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
